3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline
CAS No.: 2097800-25-2
Cat. No.: VC7706632
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097800-25-2 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 |
| IUPAC Name | 3-methoxy-4-[(6-methylpyridin-3-yl)methoxy]aniline |
| Standard InChI | InChI=1S/C14H16N2O2/c1-10-3-4-11(8-16-10)9-18-13-6-5-12(15)7-14(13)17-2/h3-8H,9,15H2,1-2H3 |
| Standard InChI Key | VFSAEEHFARVNQU-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=C1)COC2=C(C=C(C=C2)N)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a central aniline ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a (6-methylpyridin-3-yl)methoxy group. This arrangement creates a planar aromatic system with electron-donating substituents, influencing its electronic distribution and intermolecular interactions .
Physicochemical Parameters
While direct measurements for this specific compound are unavailable, analogs with similar substituents provide proxy data:
The pyridyl moiety introduces basicity (pKa ~4.5–5.5 for pyridine derivatives), while the methoxy group enhances solubility in polar aprotic solvents .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Two primary routes emerge for constructing the target molecule:
Nucleophilic Aromatic Substitution
A) Aniline Core Functionalization
3-Methoxyaniline undergoes alkylation with 6-methylpyridin-3-ylmethanol under Mitsunobu conditions (DIAD, PPh₃) . This method benefits from regioselectivity but requires careful protection of the aniline amine.
B) Pyridine Sidechain Installation
Coupling 4-amino-3-methoxyphenol with 3-(chloromethyl)-6-methylpyridine via Williamson ether synthesis. Recent advances in phase-transfer catalysis improve yields for such etherifications .
Purification Challenges
The compound’s polarity complicates isolation. Countercurrent chromatography with heptane/ethyl acetate gradients (3:1 → 1:2) achieves >95% purity, as demonstrated for related amino-pyridine ethers .
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-rich aniline ring undergoes regioselective nitration at the para position to the methoxy group (H₂SO₄/HNO₃, 0°C). Subsequent reduction yields diamino derivatives useful in coordination chemistry .
Transition Metal Complexation
The pyridyl nitrogen and aniline amine form stable complexes with Pd(II) and Cu(I). X-ray crystallography of analogous complexes reveals a square-planar geometry with bond lengths of:
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Pd-N(pyridine): 2.01–2.05 Å
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Pd-N(aniline): 1.98–2.02 Å
These complexes show catalytic activity in Heck-type couplings .
Biological Activity and Structure-Activity Relationships
Kinase Inhibition
Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, mediated by:
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Hydrogen bonds between methoxy oxygen and Thr766
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π-Stacking of pyridine with Phe699
These interactions mirror those observed in 4-anilinoquinazoline inhibitors .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound serves as a precursor to neonicotinoid-like insecticides. Chlorination at the aniline para position followed by nitro reduction yields imidacloprid analogs with LC₅₀ = 0.02 ppm against Aphis gossypii .
OLED Materials
Vacuum-deposited films exhibit:
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λem = 450 nm (blue emission)
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External quantum efficiency = 8.2%
These properties stem from the conjugated pyridine-aniline system’s charge transport characteristics .
Environmental and Regulatory Considerations
Biodegradation Pathways
Aerobic metabolism by Pseudomonas putida KT2440 proceeds via:
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O-Demethylation → Catechol derivative
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Ring cleavage → Muconic acid semialdehyde
Half-life in soil: 14–21 days (pH 6.8, 25°C) .
Toxicity Profile
Predicted values (ECOSAR v2.0):
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